Boc-DL-2-aminoheptanedioic acid
Overview
Description
Boc-DL-2-aminoheptanedioic acid is a derivative of aspartic acid, protected at the N-terminus with a tert-butyloxycarbonyl (Boc) group and at the C-terminus with two methyl ester (OMe) groups . This compound is commonly used in proteomics research and has a molecular formula of C12H21NO6 and a molecular weight of 275.3 .
Preparation Methods
The synthesis of Boc-DL-2-aminoheptanedioic acid typically involves the reaction of DL-alpha-aminopimelic acid with di-tert-butyl dicarbonate . This reaction is carried out under controlled conditions to ensure the protection of the amino group with the Boc group. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Boc-DL-2-aminoheptanedioic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form chiral alpha-amino aldehydes using reagents like CDI/DIBAL-H.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).
Common reagents used in these reactions include CDI (1,1’-carbonyldiimidazole), DIBAL-H (diisobutylaluminum hydride), and TFA. Major products formed from these reactions include chiral alpha-amino aldehydes and deprotected amino acids.
Scientific Research Applications
Boc-DL-2-aminoheptanedioic acid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of peptides and other complex molecules . In biology, it is used in the study of enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of Boc-DL-2-aminoheptanedioic acid involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis, allowing for selective reactions at other functional groups. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
Boc-DL-2-aminoheptanedioic acid is similar to other N-protected amino acids, such as Boc-valine and Boc-leucine. its unique structure, with a heptanedioic acid backbone, distinguishes it from other protected amino acids. Similar compounds include:
- Boc-valine
- Boc-leucine
- Boc-aspartic acid
These compounds share the common feature of having a Boc-protected amino group, but differ in their side chains and overall structure .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]heptanedioic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO6/c1-12(2,3)19-11(18)13-8(10(16)17)6-4-5-7-9(14)15/h8H,4-7H2,1-3H3,(H,13,18)(H,14,15)(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQFQLJOHYATVAV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.